molecular formula C24H37N5O7S B14225827 L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine CAS No. 570424-31-6

L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine

Cat. No.: B14225827
CAS No.: 570424-31-6
M. Wt: 539.6 g/mol
InChI Key: HDBVQGWJGHAPSZ-OFDCYSCDSA-N
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Description

L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine is a peptide compound composed of the amino acids tyrosine, isoleucine, asparagine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).

    Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents like N-hydroxysuccinimide (NHS) esters can be used for functional group modifications.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with target proteins, thereby modulating various cellular pathways. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucylglycine: Another peptide with a similar sequence but different amino acid composition.

    Gln-Tyr-Ile-Lys-Ala-Asn-Ser-Lys-Phe-Ile-Gly-Ile-Thr-Glu-Leu: A longer peptide with a more complex sequence.

Uniqueness

L-Tyrosyl-L-isoleucyl-L-asparaginyl-L-methionine is unique due to its specific sequence, which imparts distinct chemical and biological properties. Its combination of amino acids allows for specific interactions with biological targets, making it valuable for various research and industrial applications.

Properties

CAS No.

570424-31-6

Molecular Formula

C24H37N5O7S

Molecular Weight

539.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C24H37N5O7S/c1-4-13(2)20(29-21(32)16(25)11-14-5-7-15(30)8-6-14)23(34)28-18(12-19(26)31)22(33)27-17(24(35)36)9-10-37-3/h5-8,13,16-18,20,30H,4,9-12,25H2,1-3H3,(H2,26,31)(H,27,33)(H,28,34)(H,29,32)(H,35,36)/t13-,16-,17-,18-,20-/m0/s1

InChI Key

HDBVQGWJGHAPSZ-OFDCYSCDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N

Origin of Product

United States

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